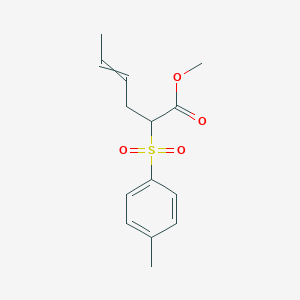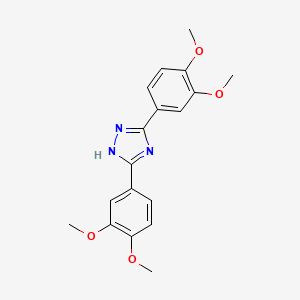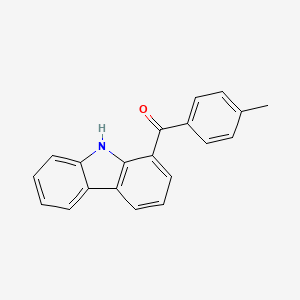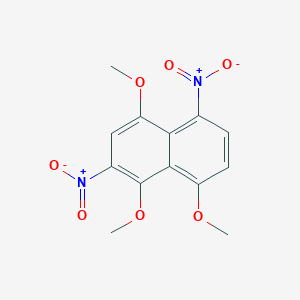
1,4,8-Trimethoxy-2,5-dinitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8-Trimethoxy-2,5-dinitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of three methoxy groups and two nitro groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trimethoxy-2,5-dinitronaphthalene typically involves the nitration of 1,4,8-trimethoxynaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of zeolite catalysts has been explored to enhance the selectivity and efficiency of the nitration reaction . This method is environmentally benign and economical, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8-Trimethoxy-2,5-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
1,4,8-Trimethoxy-2,5-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,8-Trimethoxy-2,5-dinitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 1,4,8-Trimethoxy-2-naphthalenecarbaldehyde
Uniqueness
1,4,8-Trimethoxy-2,5-dinitronaphthalene is unique due to the specific arrangement of its methoxy and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
112010-62-5 |
|---|---|
Formule moléculaire |
C13H12N2O7 |
Poids moléculaire |
308.24 g/mol |
Nom IUPAC |
1,4,8-trimethoxy-2,5-dinitronaphthalene |
InChI |
InChI=1S/C13H12N2O7/c1-20-9-5-4-7(14(16)17)11-10(21-2)6-8(15(18)19)13(22-3)12(9)11/h4-6H,1-3H3 |
Clé InChI |
IQYLHQGTQZAKEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=C2OC)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



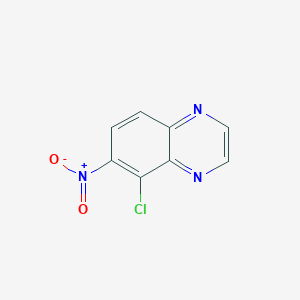

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
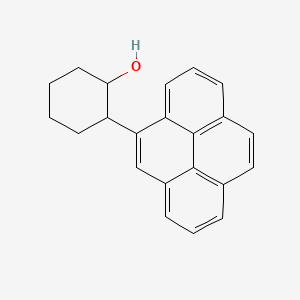



![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
